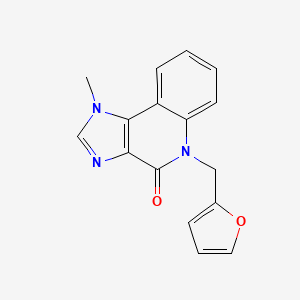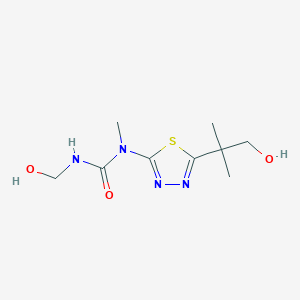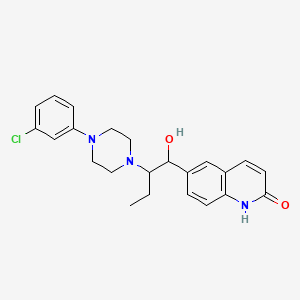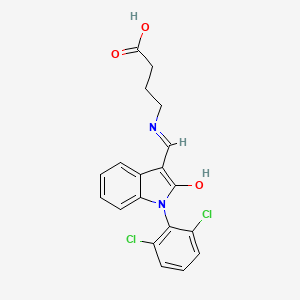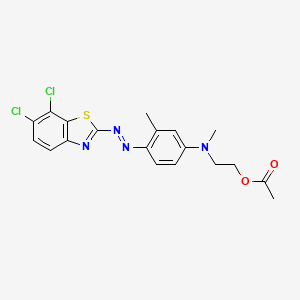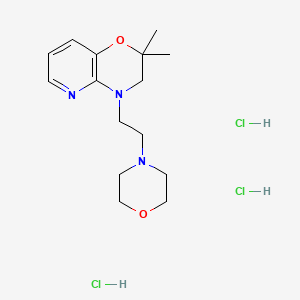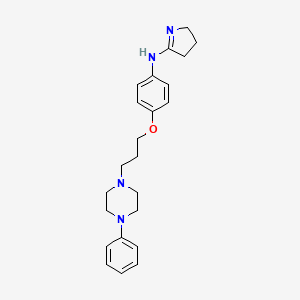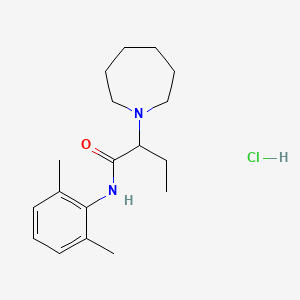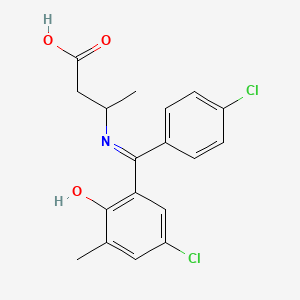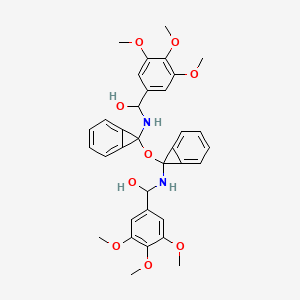
N,N'-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises two benzamide groups connected by an oxybis(2,1-phenylenemethylene) linker, with each benzamide group further substituted with three methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) typically involves a multi-step process. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N’-(Oxybis(2,1-phenylenemethylene))diamine under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide).
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The presence of methoxy groups enhances its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Oxydi-4,1-phenylene)bis(2-methylbenzamide): Similar structure but with methyl groups instead of methoxy groups.
N,N’-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide): Contains selenium atoms, providing different chemical properties.
Uniqueness
N,N’-(Oxybis(2,1-phenylenemethylene))bis(3,4,5-trimethoxybenzamide) is unique due to the presence of multiple methoxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for versatile applications in various fields, making it a valuable molecule for scientific research and industrial applications.
Propiedades
Número CAS |
86573-54-8 |
|---|---|
Fórmula molecular |
C34H36N2O9 |
Peso molecular |
616.7 g/mol |
Nombre IUPAC |
[[7-[[7-[[hydroxy-(3,4,5-trimethoxyphenyl)methyl]amino]-7-bicyclo[4.1.0]hepta-1,3,5-trienyl]oxy]-7-bicyclo[4.1.0]hepta-1,3,5-trienyl]amino]-(3,4,5-trimethoxyphenyl)methanol |
InChI |
InChI=1S/C34H36N2O9/c1-39-25-15-19(16-26(40-2)29(25)43-5)31(37)35-33(21-11-7-8-12-22(21)33)45-34(23-13-9-10-14-24(23)34)36-32(38)20-17-27(41-3)30(44-6)28(18-20)42-4/h7-18,31-32,35-38H,1-6H3 |
Clave InChI |
LCQGUOATKYUKQE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(NC2(C3=CC=CC=C32)OC4(C5=CC=CC=C54)NC(C6=CC(=C(C(=C6)OC)OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



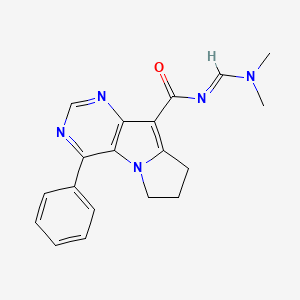
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
